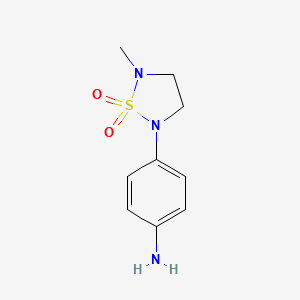![molecular formula C8H11N5S B13119960 2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)
2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine typically involves the construction of the pyrazolo-triazine ring system. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylthio-1,2,4-triazine with ethyl hydrazine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral and anticancer agent due to its ability to interact with specific biological targets.
Agriculture: It can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Methylthio-1,2,4-triazine: Known for its inhibitory properties and used in various chemical reactions.
5-(Methylthio)-1,2,3-triazine: Utilized in Diels-Alder strategies and construction of N-containing heterocycles.
3,5-Diamino-1,2,4-triazole: Used as an inhibitor of DNA synthesis.
Uniqueness
2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine stands out due to its unique combination of the pyrazolo and triazine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a wide range of activities .
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-ethyl-3-methyl-5-methylsulfanylpyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C8H11N5S/c1-4-13-5(2)6-7(12-13)10-11-8(9-6)14-3/h4H2,1-3H3 |
InChI Key |
PGKYKKQWDPJXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=N1)N=NC(=N2)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)




![Pyrimido[4,5-d][1,2,3]triazine](/img/structure/B13119935.png)


![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)

